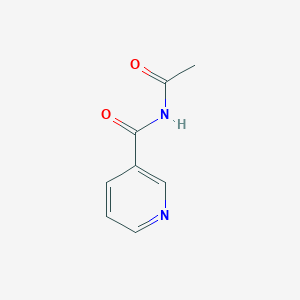
N-Acetylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylpyridine-3-carboxamide is an organic compound belonging to the class of carboxamides It is characterized by the presence of an acetyl group attached to the nitrogen atom of the pyridine ring, which is further substituted by a carboxamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylpyridine-3-carboxamide can be synthesized through several methods. One common approach involves the acetylation of pyridine-3-carboxamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the direct amidation of pyridine-3-carboxylic acid with acetic anhydride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale acetylation reactions using optimized conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Acetylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carboxamide: Lacks the acetyl group, resulting in different chemical properties and reactivity.
N-Acetylpyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position, leading to different steric and electronic effects.
Uniqueness
N-Acetylpyridine-3-carboxamide is unique due to the specific positioning of the acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research.
Propriétés
Numéro CAS |
80893-78-3 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-acetylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) |
Clé InChI |
IOHVMKKVKVRCBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


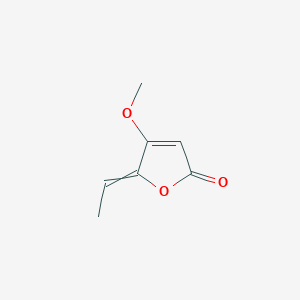
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
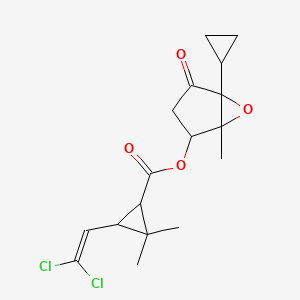
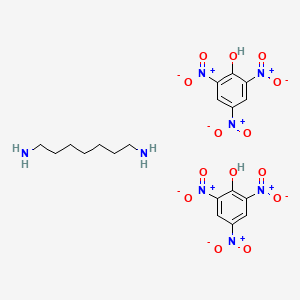
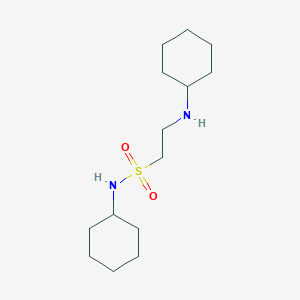
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
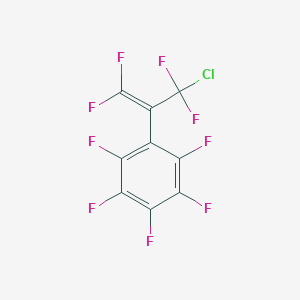
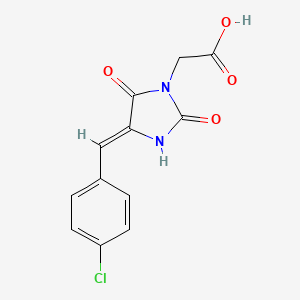
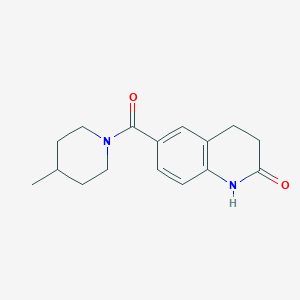
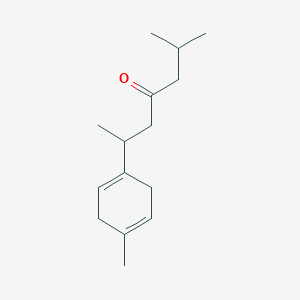
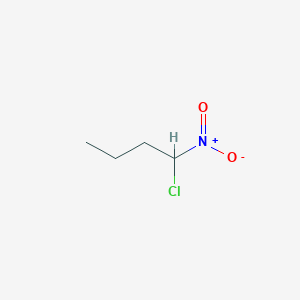
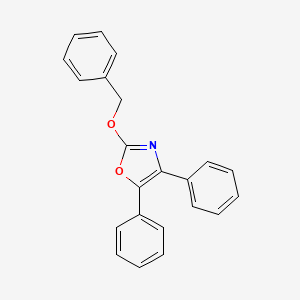
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
